molecular formula C15H26O3 B1327825 Ethyl 8-cyclopentyl-8-oxooctanoate CAS No. 898776-09-5

Ethyl 8-cyclopentyl-8-oxooctanoate

Cat. No. B1327825
M. Wt: 254.36 g/mol
InChI Key: RPDSEVOOZBEPIK-UHFFFAOYSA-N
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Description

Ethyl 8-cyclopentyl-8-oxooctanoate is a chemical compound with the CAS Number: 898776-09-5. It has a molecular weight of 254.37 and its IUPAC name is ethyl 8-cyclopentyl-8-oxooctanoate .


Molecular Structure Analysis

The InChI code for Ethyl 8-cyclopentyl-8-oxooctanoate is 1S/C15H26O3/c1-2-18-15(17)12-6-4-3-5-11-14(16)13-9-7-8-10-13/h13H,2-12H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 8-cyclopentyl-8-oxooctanoate is a colorless oil . Its molecular formula is C15H26O3 and it has a molecular weight of 254.37 .

Scientific Research Applications

Synthesis and Catalytic Applications

Ethyl 8-cyclopentyl-8-oxooctanoate, as a chemical compound, finds its significance in various synthetic and catalytic applications within the realm of scientific research. One such application is in the efficient synthesis of ε-hydroxy esters, where a newly identified reductase from Rhodococcus sp. demonstrated the capability to reduce e-ketoester analogs efficiently. This process is crucial for synthesizing chiral precursors like ethyl (S)-8-chloro-6-hydroxyoctanoate, which is important for the synthesis of (R)-α-lipoic acid, highlighting the compound's role in producing valuable intermediates for further chemical syntheses (Chen et al., 2014).

Additionally, ethyl 8-cyclopentyl-8-oxooctanoate and its derivatives have been explored for potential applications in liquid crystal displays (LCDs). The synthesis of new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, through cyclization of specific precursors with 3-oxo-butyric acid ethyl ester, demonstrated significant orientation parameters in nematic liquid crystals. This indicates a high potential for their use in LCDs, showcasing the versatility of ethyl 8-cyclopentyl-8-oxooctanoate derivatives in materials science (Bojinov & Grabchev, 2003).

Metabolic Studies and Radiotracing

In the field of biomedical research, derivatives of ethyl 8-cyclopentyl-8-oxooctanoate have been utilized in developing novel radiotracers for studying medium-chain fatty acid metabolism in the liver. One such compound, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, was synthesized for this purpose. It demonstrated promising results in evaluating fatty acid metabolism, with potential implications for understanding liver diseases and metabolic disorders (Lee et al., 2004).

Green Chemistry and Sustainability

Moreover, ethyl 8-cyclopentyl-8-oxooctanoate and its analogs have roles in sustainable chemistry and green processes. A study on the clean transesterification process for biodiesel production using heterogeneous polymer-heteropoly acid nanocatalyst highlights the importance of such compounds in developing more sustainable chemical processes. The study demonstrated the catalyst's effectiveness in transesterification reactions, contributing to more environmentally friendly biodiesel production methods (Negm et al., 2019).

properties

IUPAC Name

ethyl 8-cyclopentyl-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-2-18-15(17)12-6-4-3-5-11-14(16)13-9-7-8-10-13/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDSEVOOZBEPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645653
Record name Ethyl 8-cyclopentyl-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-cyclopentyl-8-oxooctanoate

CAS RN

898776-09-5
Record name Ethyl 8-cyclopentyl-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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